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Compound of Interest

Compound Name: Methyl 4-bromo-3-nitrobenzoate

Cat. No.: B1363462 Get Quote

Introduction: A Molecule of Strategic Importance
Methyl 4-bromo-3-nitrobenzoate, with the CAS number 2363-16-8, is a crystalline solid that

serves as a highly versatile and strategic building block in the landscape of organic synthesis.

[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a methyl

ester, a nitro group, and a bromine atom, all strategically positioned on a benzene ring. This

arrangement allows for a programmed, sequential manipulation of the molecule, making it an

invaluable intermediate in the synthesis of a diverse array of complex organic molecules,

including pharmaceuticals, agrochemicals, and materials for life science research.[1] The

electron-withdrawing nature of the nitro and methyl ester groups significantly influences the

reactivity of the aromatic ring, rendering it amenable to specific transformations that are central

to modern synthetic strategies. This guide provides an in-depth exploration of the key

applications of Methyl 4-bromo-3-nitrobenzoate, complete with detailed experimental

protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety
Considerations
A thorough understanding of the physicochemical properties and safety profile of a reagent is

paramount for its effective and safe utilization in the laboratory.
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Property Value Reference

Molecular Formula C₈H₆BrNO₄ [1]

Molecular Weight 260.04 g/mol [1]

Appearance
White to off-white

powder/crystal
[1][2]

Melting Point 102-105 °C [1]

Boiling Point 320.9 ± 22.0 °C at 760 mmHg [1]

Density ~1.7 g/cm³ [1]

Solubility
Soluble in many organic

solvents.

CAS Number 2363-16-8 [1]

Safety Profile: Methyl 4-bromo-3-nitrobenzoate is classified as an irritant, causing skin and

serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. All manipulations should be performed in a well-ventilated fume

hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]

Core Applications in Organic Synthesis
The unique electronic and steric arrangement of functional groups in Methyl 4-bromo-3-
nitrobenzoate dictates its primary applications in organic synthesis. The electron-deficient

nature of the aromatic ring, a consequence of the powerful electron-withdrawing nitro and ester

groups, makes it an excellent substrate for nucleophilic aromatic substitution. The bromine

atom provides a handle for transition-metal-catalyzed cross-coupling reactions, and the nitro

group can be readily reduced to an amine, opening up a plethora of further derivatization

possibilities.

Nucleophilic Aromatic Substitution (SNAr): Crafting
Carbon-Heteroatom Bonds
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Mechanistic Insight: The presence of the strongly electron-withdrawing nitro group ortho and

para to the bromine atom is critical for activating the aromatic ring towards nucleophilic attack.

This activation facilitates the formation of a resonance-stabilized Meisenheimer complex, which

is the key intermediate in the SNAr mechanism. The negative charge of this intermediate is

delocalized onto the oxygen atoms of the nitro group, thereby lowering the activation energy of

the reaction. The subsequent departure of the bromide leaving group restores the aromaticity

of the ring, yielding the substituted product.

Caption: Generalized SNAr mechanism on an activated aryl halide.

Protocol: Synthesis of Methyl 4-amino-3-nitrobenzoate derivatives

This protocol details the reaction of Methyl 4-bromo-3-nitrobenzoate with a primary or

secondary amine.

Materials:

Methyl 4-bromo-3-nitrobenzoate

Amine (e.g., piperidine, morpholine, or aniline) (1.1 equivalents)

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar
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Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Apparatus for column chromatography

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl
4-bromo-3-nitrobenzoate (1.0 equivalent) and the chosen solvent (DMF or DMSO).

Add the amine (1.1 equivalents) and the base (1.5 equivalents) to the flask.

Stir the reaction mixture at a temperature ranging from 80 to 120 °C. The optimal

temperature will depend on the nucleophilicity of the amine.

Monitor the progress of the reaction by Thin Layer Chromatography (TTC).

Once the reaction is complete (typically within 2-24 hours), cool the mixture to room

temperature.

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of

the aqueous layer).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel, using an appropriate

eluent system (e.g., a mixture of hexanes and ethyl acetate).

Causality of Experimental Choices:
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Solvent: Polar aprotic solvents like DMF and DMSO are used because they can solvate the

cation of the base and the charged intermediate (Meisenheimer complex), thereby

accelerating the reaction.

Base: A base is required to neutralize the hydrobromic acid (HBr) that is formed as a

byproduct of the reaction, driving the equilibrium towards the product. Non-nucleophilic

bases like K₂CO₃ or DIPEA are preferred to avoid competition with the amine nucleophile.

Temperature: Heating is generally necessary to overcome the activation energy of the

reaction. The specific temperature is a balance between achieving a reasonable reaction

rate and minimizing potential side reactions or decomposition.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-
Carbon Bonds
Mechanistic Insight: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction

that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1]

[6] The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl
4-bromo-3-nitrobenzoate to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its

ester) is transferred to the palladium center, displacing the bromide. The base is crucial for

activating the organoboron reagent.[1]

Reductive Elimination: The two organic groups on the palladium center couple and are

eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[6]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Methyl 4-aryl-3-nitrobenzoates

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 4-
bromo-3-nitrobenzoate with an arylboronic acid.
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Materials:

Methyl 4-bromo-3-nitrobenzoate

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Schlenk flask or sealed tube

Inert gas supply (nitrogen or argon)

Magnetic stirrer and stir bar

Heating mantle or oil bath

Ethyl acetate

Water

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Celite®

Rotary evaporator

Apparatus for column chromatography

Procedure:
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To a Schlenk flask or sealed tube, add Methyl 4-bromo-3-nitrobenzoate (1.0 equivalent),

the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base

(2.0 equivalents).

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

Stir the reaction mixture at a temperature between 80 and 110 °C.

Monitor the reaction progress by TLC or LC-MS.

Upon completion (typically 4-24 hours), cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the

palladium catalyst.

Wash the filtrate with water and then brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency

of the reaction. The ligand stabilizes the palladium center and influences its reactivity. For

electron-deficient aryl bromides like the substrate, a variety of catalysts can be effective.

Base and Solvent System: The base activates the boronic acid for transmetalation. The

choice of base and solvent is often interdependent. Aqueous solvent mixtures are common

and often enhance the reaction rate.

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to

oxygen. Therefore, the reaction must be carried out under an inert atmosphere to prevent

catalyst deactivation.
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Reduction of the Nitro Group: Accessing Key Amino
Intermediates
Mechanistic Insight: The reduction of the nitro group to an amine is a fundamental

transformation in organic synthesis. Several methods can be employed, with catalytic

hydrogenation being one of the most common and clean procedures. In this process, the

nitroarene is adsorbed onto the surface of a metal catalyst (e.g., Palladium on carbon), and

hydrogen gas is introduced. The H-H bond is cleaved on the catalyst surface, and the hydrogen

atoms are sequentially added to the nitro group, which is reduced through nitroso and

hydroxylamine intermediates to the final amine.

Ar-NO₂ Ar-NO[H] Ar-NHOH[H] Ar-NH₂
[H]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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